5-Ethoxyimidazo[1,2-a]pyridine
Overview
Description
5-Ethoxyimidazo[1,2-a]pyridine is an organic compound with the chemical formula C9H9N2O and a molecular weight of 163.18 g/mol. It is a colorless to yellowish solid with a distinctive aromatic taste. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 5-Ethoxyimidazo[1,2-a]pyridine are currently unknown . Imidazo[1,2-a]pyridines, the class of compounds to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been reported to have diverse mechanisms of action depending on their specific structure and functional groups .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been shown to affect various cellular processes
Pharmacokinetics
Imidazo[1,2-a]pyridines are known to have a wide range of applications in organic synthesis , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridines have been reported to have diverse biological activities .
Action Environment
The reactivity of imidazo[1,2-a]pyridine systems has been investigated , suggesting that environmental factors may play a role in the action of this compound.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially involve interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
Derivatives of imidazo[1,2-a]pyridine have shown significant activity against breast cancer cells
Molecular Mechanism
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Imidazo[1,2-a]pyridines are known for their stability and versatility in organic synthesis .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization , which could potentially involve interactions with various enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with ethyl glyoxylate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazo[1,2-a]pyridine ring system. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazo[1,2-a]pyridine-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Imidazo[1,2-a]pyridine-5-carboxylic acid derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridines with various functional groups.
Scientific Research Applications
5-Ethoxyimidazo[1,2-a]pyridine has a broad range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of drugs targeting central nervous system disorders and inflammatory diseases.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the ethoxy group.
Imidazo[1,2-a]pyrimidine: A similar heterocyclic compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: A structural isomer with the imidazole ring fused at different positions on the pyridine ring.
Uniqueness: 5-Ethoxyimidazo[1,2-a]pyridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-ethoxyimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8-10-6-7-11(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADIXRDXGKYGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=NC=CN21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413926 | |
Record name | 5-ethoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3323-80-6 | |
Record name | 5-ethoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.